(1-Methyl-1H-imidazol-2-yl)acetonitrile

Description

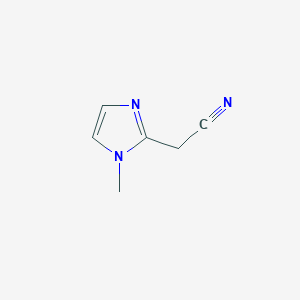

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJYRPVEODPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355846 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-53-0 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-imidazol-2-yl)acetonitrile is a heterocyclic organic compound featuring a methylated imidazole ring functionalized with an acetonitrile group. Its chemical structure makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the reactive nitrile group and the imidazole core allows for a variety of chemical transformations, leading to the generation of diverse molecular scaffolds with potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role as a precursor to pharmacologically relevant compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 3984-53-0 | N/A |

| Molecular Formula | C₆H₇N₃ | [1][2] |

| Molecular Weight | 121.14 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% - 97% | [1][2] |

| Storage Temperature | 2-8°C | [3] |

Note: Some physical properties like melting and boiling points are not consistently reported across suppliers and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on standard organic chemistry principles and protocols for analogous compounds, a likely synthetic route involves the N-alkylation of an imidazole precursor followed by the introduction of the acetonitrile moiety. A generalized workflow is depicted below.

Caption: General synthetic workflow for this compound.

General Experimental Protocol (Inferred)

This protocol is based on the synthesis of similar imidazole acetonitriles and serves as a starting point for optimization.

Materials:

-

1-Methylimidazole

-

2-Chloroacetonitrile or 2-Bromoacetonitrile

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 1-methylimidazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a specified time to allow for the deprotonation of the imidazole.

-

Cool the reaction mixture again to 0°C and add 2-haloacetonitrile dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity and Use as a Synthetic Intermediate

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. The active methylene group adjacent to the nitrile and imidazole ring is particularly reactive and can participate in various condensation reactions.

Knoevenagel Condensation

A key reaction of this compound is the Knoevenagel condensation with aldehydes. This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated nitriles, which are themselves versatile intermediates.[4]

Caption: Workflow for the Knoevenagel condensation.

Experimental Protocol for Knoevenagel Condensation (Adapted from Benzimidazole Analogues)[4]:

Materials:

-

This compound

-

Aromatic aldehyde

-

Base (e.g., piperidine, sodium hydroxide)

-

Solvent (e.g., ethanol) or solvent-free conditions

Procedure:

-

A mixture of this compound, the aromatic aldehyde, and a catalytic amount of base are either dissolved in a suitable solvent and refluxed or ground together under solvent-free conditions.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Role in Drug Discovery and Development

While there is no direct evidence of this compound itself having significant biological activity or being involved in specific signaling pathways, its importance lies in its role as a key intermediate for the synthesis of pharmacologically active molecules.[5][6][7] The imidazole moiety is a common feature in many approved drugs, and the acetonitrile group provides a handle for constructing more complex heterocyclic systems.[8]

Derivatives of imidazole and benzimidazole, synthesized from precursors like this compound, have shown a wide range of biological activities, including:

The general workflow for utilizing this compound in a drug discovery context is illustrated below.

Caption: Role as a starting material in a typical drug discovery pipeline.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 3984-53-0) is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its reactivity, particularly at the active methylene group, allows for the straightforward synthesis of a variety of more complex heterocyclic structures. While not biologically active in itself, it serves as a valuable starting material for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 2-(1-methyl-1H-imidazol-2-yl)acetonitrile;CAS No.:3984-53-0 [chemshuttle.com]

- 4. researchgate.net [researchgate.net]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. ijrar.org [ijrar.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 1-methylimidazole-2-acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylimidazole-2-acetonitrile is a substituted imidazole derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active compounds. This technical guide provides a summary of its known physicochemical properties, based primarily on computational data, and outlines a general synthetic approach. Due to the limited availability of experimental data for this specific isomer, this document serves as a foundational resource to guide further research and experimental design.

Core Physicochemical Properties

Quantitative data for 1-methylimidazole-2-acetonitrile is sparse in publicly available literature. The following tables summarize computed physicochemical properties, which can serve as estimations for experimental planning.

Table 1: Computed Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | - |

| Molecular Weight | 121.14 g/mol | [1] |

| Exact Mass | 121.063997 g/mol | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note: The data in this table is computationally derived and has not been experimentally verified.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

A predicted ¹H NMR spectrum would likely show distinct signals for the methyl protons, the methylene protons of the acetonitrile group, and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the aromaticity of the imidazole ring.

Predicted IR Spectrum

The infrared (IR) spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=N and C=C stretches (imidazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 121. Common fragmentation patterns for related imidazole compounds suggest potential losses of HCN, CH₃, and the acetonitrile side chain.

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of 1-methylimidazole-2-acetonitrile is not well-documented in the literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of 2-substituted 1-methylimidazoles. A common strategy involves the N-methylation of a pre-functionalized imidazole or the introduction of the acetonitrile group onto a pre-existing 1-methylimidazole scaffold.

One potential pathway could involve the direct cyanation of a suitable precursor, such as 2-(chloromethyl)-1-methylimidazole.

Illustrative Experimental Workflow

Caption: A potential two-step synthesis of 1-methylimidazole-2-acetonitrile.

Signaling Pathways and Biological Activity

Currently, there is no available information in the public domain detailing specific signaling pathways or established biological activities for 1-methylimidazole-2-acetonitrile. Research into the biological effects of this compound would be a novel area of investigation. Given the prevalence of the imidazole core in pharmacologically active molecules, it could be hypothesized to interact with various biological targets, but this remains to be experimentally determined.

Conclusion

1-methylimidazole-2-acetonitrile is a compound for which there is a notable lack of experimentally-derived physicochemical data. The computational data presented in this guide offers a starting point for researchers. The generalized synthetic pathway provides a logical framework for its preparation. Further experimental work is necessary to validate the predicted properties and to explore the potential biological activities of this molecule, which could be of significant interest to the drug development community.

References

Spectroscopic and Structural Elucidation of (1-Methyl-1H-imidazol-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (1-Methyl-1H-imidazol-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document presents predicted spectroscopic values based on the analysis of its structural isomer, (Imidazol-1-yl)acetonitrile, and related imidazole derivatives. General experimental protocols for the spectroscopic techniques are also provided.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, substituted with a methyl group at the N1 position and an acetonitrile group at the C2 position.

| Property | Value |

| CAS Number | 3984-53-0[1][2][3][4] |

| Molecular Formula | C₆H₇N₃[5] |

| Molecular Weight | 121.14 g/mol [5] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for (Imidazol-1-yl)acetonitrile

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for (Imidazol-1-yl)acetonitrile (in CDCl₃) |

| Imidazole H (C4-H) | ~7.0-7.2 | 7.14 (s, 1H) |

| Imidazole H (C5-H) | ~6.9-7.1 | 7.06 (s, 1H) |

| Imidazole H (C2-H) | - | 7.59 (s, 1H) |

| -CH₂- | ~3.8-4.0 | 4.95 (s, 2H) |

| -CH₃ | ~3.6-3.8 | - |

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for (Imidazol-1-yl)acetonitrile

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for (Imidazol-1-yl)acetonitrile (in CDCl₃) |

| -C≡N | ~115-120 | 113.7 |

| -CH₂- | ~35-40 | 34.4 |

| Imidazole C2 | ~145-150 | 137.1 |

| Imidazole C4 | ~128-132 | 130.9 |

| Imidazole C5 | ~120-125 | 119.0 |

| -CH₃ | ~30-35 | - |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (-C≡N) has a characteristic sharp absorption band.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Notes |

| C≡N Stretch | 2240 - 2260[6] | Strong, sharp peak. Conjugation can lower the frequency.[6][7] |

| C-H Stretch (Aromatic) | 3000 - 3150 | Medium to weak bands. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to weak bands. |

| C=N Stretch (Imidazole Ring) | 1500 - 1650 | Medium to strong bands. |

| C-N Stretch (Imidazole Ring) | 1300 - 1400 | Medium to strong bands. |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 121.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 121 | Molecular Ion |

| [M-H]⁺ | 120 | Loss of a hydrogen atom. |

| [M-CH₃]⁺ | 106 | Loss of the methyl group. |

| [M-CH₂CN]⁺ | 81 | Loss of the acetonitrile group. |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of organic compounds like this compound.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[8] The sample is vaporized in the ion source.[9]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a novel compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. a2bchem.com [a2bchem.com]

- 2. 3984-53-0(this compound) | Kuujia.com [ko.kuujia.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1H-Imidazole-2-acetonitrile,1-methyl-(9CI) | 3984-53-0 [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Methyl-1H-imidazol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of novel compounds. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of (1-Methyl-1H-imidazol-2-yl)acetonitrile. Due to the absence of publicly available, experimentally verified spectral data for this specific molecule, this guide leverages established principles of NMR spectroscopy and data from analogous structures to predict and interpret the NMR spectra. This document also outlines comprehensive experimental protocols for sample preparation and NMR data acquisition, and includes visualizations to illustrate the molecular structure and analytical workflow, serving as a vital resource for researchers working with this and related heterocyclic compounds.

Predicted NMR Spectra of this compound

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the N-methyl group, the methylene group of the acetonitrile substituent, and the two protons on the imidazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | Singlet | 3H | N-CH₃ |

| ~ 4.0 | Singlet | 2H | CH₂CN |

| ~ 7.0 - 7.2 | Doublet | 1H | H-5 (imidazole) |

| ~ 6.9 - 7.1 | Doublet | 1H | H-4 (imidazole) |

Table 1: Predicted ¹H NMR Data for this compound. Predictions are based on typical chemical shifts for similar structural motifs.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the N-methyl carbon, the methylene carbon, the nitrile carbon, and the three carbons of the imidazole ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 34 | N-CH₃ |

| ~ 15 | CH₂CN |

| ~ 117 | CN |

| ~ 128 | C-5 (imidazole) |

| ~ 122 | C-4 (imidazole) |

| ~ 145 | C-2 (imidazole) |

Table 2: Predicted ¹³C NMR Data for this compound. Predictions are based on typical chemical shifts for similar structural motifs.

Structural and Workflow Diagrams

Visual aids are crucial for understanding the relationships between the molecular structure and its spectral output, as well as the experimental process.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the methylation of a suitable imidazole precursor followed by the introduction of the acetonitrile moiety. A general procedure would be:

-

N-Methylation of Imidazole : 1H-imidazole can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF or DMF).

-

Introduction of the Acetonitrile Group : The resulting 1-methylimidazole can then be reacted with a reagent such as chloroacetonitrile or bromoacetonitrile. This reaction is typically a nucleophilic substitution where the imidazole nitrogen attacks the electrophilic carbon of the haloacetonitrile. However, for C-functionalization at the C2 position, a deprotonation at C2 using a strong base (e.g., n-butyllithium) followed by reaction with the haloacetonitrile would be necessary.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Weighing : Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte peaks. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer : To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern Fourier-transform NMR spectrometer.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe.

-

Locking : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.

-

Parameter Setup : Set the appropriate acquisition parameters, including:

-

Pulse sequence : Standard one-pulse experiments are typically used for routine ¹H and ¹³C spectra.

-

Spectral width : Define the frequency range to be observed.

-

Number of scans : A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. ¹H NMR may require only a few scans, while ¹³C NMR will require significantly more due to the low natural abundance of the ¹³C isotope.

-

Relaxation delay : A delay between pulses is necessary to allow the nuclei to return to equilibrium.

-

-

Data Acquisition : Start the experiment to acquire the Free Induction Decay (FID).

-

Data Processing : The acquired FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, and the baseline is corrected to produce the final NMR spectrum for analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with detailed protocols for its synthesis and NMR analysis. While awaiting experimental verification of the spectral data, the predictive analysis and methodologies presented herein offer a valuable starting point for researchers and professionals in the fields of chemical synthesis and drug development. The structured presentation of data and workflows is intended to facilitate efficient and accurate structural characterization of this and similar heterocyclic compounds.

Key Starting Materials for Novel Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of versatile starting materials in the synthesis of novel heterocyclic compounds, a cornerstone of modern drug discovery. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, and the development of efficient and diverse synthetic routes to new derivatives is a critical endeavor in medicinal chemistry. This document provides a detailed overview of selected key starting materials, their transformation into complex heterocyclic systems through innovative multicomponent reactions, and the biological relevance of the resulting molecules.

Tetronic Acid: A Versatile Building Block for Fused Heterocycles

Tetronic acid, a 4-hydroxy-2(5H)-furanone, has emerged as a highly versatile and valuable starting material in the synthesis of a wide range of polyfunctionalized heterocyclic compounds. Its inherent reactivity, stemming from the presence of both an enolic hydroxyl group and a lactone moiety, allows it to participate in a variety of cascade reactions, particularly multicomponent reactions (MCRs), leading to the rapid assembly of complex molecular architectures.

Synthesis of Pyrido[2,3-d]pyrimidines

A notable application of tetronic acid is in the three-component synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities.

Experimental Protocol: Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

This protocol is adapted from the work of Pomerantz et al.

-

Reaction Setup: In a suitable reaction vessel, combine tetronic acid (1.0 eq.), a substituted benzaldehyde (1.0 eq.), and uracil (1.0 eq.) in ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol to afford the pure dihydropyrido[2,3-d]pyrimidine derivative. This procedure often avoids the need for column chromatography.

Quantitative Data:

| Entry | Benzaldehyde Substituent | Yield (%) |

| 1 | 4-Cl | 85 |

| 2 | 4-Me | 82 |

| 3 | 4-OMe | 88 |

| 4 | 2-NO₂ | 75 |

Yields are representative and may vary based on the specific substrate and reaction scale.

Synthesis of Furo[3,4-b]quinoline-1,5,10(3H)-triones

Tetronic acid can also be employed in a four-component domino reaction to construct complex furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives, which are of interest in medicinal chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of Aryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones

This protocol is based on the work of Nguyen et al.

-

Reaction Mixture: To a microwave reaction vial, add tetronic acid (1.0 eq.), 2-hydroxy-1,4-naphthoquinone (1.0 eq.), a substituted benzaldehyde (1.0 eq.), and ammonium acetate (1.2 eq.) in glacial acetic acid.

-

Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at 120 °C for a specified time (typically 15-30 minutes).

-

Isolation: After cooling, the resulting precipitate is collected by filtration, washed with water and then ethanol, and dried to yield the desired product.

Quantitative Data:

| Entry | Benzaldehyde Substituent | Time (min) | Yield (%) |

| 1 | 4-Cl-C₆H₄ | 20 | 85 |

| 2 | 4-MeO-C₆H₄ | 25 | 82 |

| 3 | C₆H₅ | 15 | 90 |

| 4 | 4-NO₂-C₆H₄ | 30 | 78 |

Yields and reaction times are indicative and may be optimized for specific substrates.

Nitroalkanes: Precursors to N-Heterocycles

Nitroalkanes are readily available and inexpensive starting materials that serve as valuable precursors for the synthesis of nitrogen-containing heterocycles. Their nitro group can be readily transformed into an amino group, which can then participate in cyclization reactions.

Synthesis of 3,4-Dihydro-2H-Pyrroles

A multi-step, one-pot procedure starting from simple ketones, aldehydes, and nitroalkanes allows for the efficient synthesis of 3,4-dihydro-2H-pyrroles. The key intermediate is a nitro ketone, which undergoes a reductive cyclization.

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-Pyrroles via Hydrogenative Cyclization of Nitro Ketones

This protocol is adapted from the work of Kempe et al.[1][2][3][4]

Step 1: Synthesis of the Nitro Ketone Intermediate

-

A mixture of the starting ketone, aldehyde, and nitroalkane is subjected to an aldol condensation and subsequent Michael addition. The specific conditions for this step (catalyst, solvent, temperature) may vary depending on the substrates.

Step 2: Hydrogenative Cyclization

-

Catalyst and Setup: The nitro ketone (0.2 mmol) is placed in a reaction vessel with a suitable heterogeneous catalyst (e.g., 4 mol% Ni/SiO₂) and a molecular sieve in acetonitrile (3 mL).

-

Hydrogenation: The vessel is pressurized with hydrogen gas (20 bar) and heated to 120 °C for 20 hours.

-

Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the 3,4-dihydro-2H-pyrrole.

Quantitative Data for Hydrogenative Cyclization:

| Entry | Nitro Ketone Substrate | Yield (%) |

| 1 | 1-Nitro-4-phenyl-butan-2-one | 95 |

| 2 | 1-Nitro-4-(4-methoxyphenyl)-butan-2-one | 92 |

| 3 | 4-(4-Chlorophenyl)-1-nitro-butan-2-one | 88 |

| 4 | 1-Nitro-4-(thiophen-2-yl)-butan-2-one | 85 |

Yields are for the hydrogenative cyclization step.

Thiophene Derivatives: Scaffolds for Fused Pyrimidines

Substituted thiophenes, particularly 2-amino-3-carbonitrile derivatives, are excellent starting materials for the synthesis of thieno[2,3-d]pyrimidines. This heterocyclic core is found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

Sonochemical Synthesis of 4-(1H-Indol-3-yl)thieno[2,3-d]pyrimidines

An efficient and environmentally friendly method for the synthesis of indolyl-substituted thieno[2,3-d]pyrimidines utilizes ultrasound irradiation to promote the reaction.

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(1H-Indol-3-yl)thieno[2,3-d]pyrimidines

This protocol is based on the work of Sowmy et al.[5]

-

Reaction Setup: In a suitable vessel, a mixture of a 4-chlorothieno[2,3-d]pyrimidine derivative and an indole in acetic acid is prepared.

-

Sonication: The reaction mixture is subjected to ultrasound irradiation at a specified frequency and power for a designated period.

-

Work-up: After the reaction is complete, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization.

Quantitative Data:

| Entry | 4-Chlorothieno[2,3-d]pyrimidine Substituent | Indole Substituent | Yield (%) |

| 1 | 2-Phenyl | H | 85 |

| 2 | 2-(4-Methylphenyl) | H | 88 |

| 3 | 2-Phenyl | 5-Bromo | 82 |

| 4 | 2-(4-Chlorophenyl) | 5-Methoxy | 80 |

Yields are representative of the sonochemical synthesis method.

Signaling Pathway Visualization

The synthesized heterocyclic compounds often exhibit their biological effects by modulating specific signaling pathways within cells. Understanding these pathways is crucial for drug development.

eEF-2K Signaling Pathway in Cancer

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eukaryotic elongation factor 2 kinase (eEF-2K). This kinase plays a complex role in cancer, often promoting cell survival under stress conditions.[6][7][8][9][10] Its inhibition is a potential therapeutic strategy.

Caption: The eEF-2K signaling pathway and its inhibition.

EGFR and PI3K Signaling in Cancer

Thieno[2,3-d]pyrimidine derivatives have shown promise as anticancer agents by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[11][12]

References

- 1. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - EPub Bayreuth [epub.uni-bayreuth.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Eukaryotic elongation factor 2 kinase confers tolerance to stress conditions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.sahmri.org.au [research.sahmri.org.au]

- 11. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Reactivity Profile of the Nitrile Group in 2-(1-Methylimidazol-2-yl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 2-(1-methylimidazol-2-yl)acetonitrile, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of the parent compound and explores the key transformations of the nitrile functionality, including hydrolysis, reduction, and cycloaddition reactions. Additionally, the reactivity of the adjacent active methylene group is discussed, highlighting its utility in forming new carbon-carbon bonds. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the design and execution of novel synthetic strategies.

Introduction

The 2-(imidazol-2-yl)acetonitrile scaffold is a privileged structural motif found in numerous biologically active compounds. The presence of the imidazole ring, a key component in many biological processes, coupled with the versatile reactivity of the nitrile group and the adjacent active methylene, makes 2-(1-methylimidazol-2-yl)acetonitrile an attractive starting material for the synthesis of diverse molecular architectures. This guide focuses on the chemical transformations of the nitrile group, providing a detailed analysis of its reactivity profile.

Synthesis of 2-(1-Methylimidazol-2-yl)acetonitrile

The synthesis of 2-(1-methylimidazol-2-yl)acetonitrile can be achieved through various methods. One common approach involves the condensation of glyoxal, ammonia, and acetaldehyde to form 2-methylimidazole, followed by subsequent functionalization.

A plausible synthetic route is the reaction of 2-chloromethyl-1-methylimidazole with a cyanide salt.

Experimental Protocol: Synthesis of 2-(1-Methylimidazol-2-yl)acetonitrile (General Procedure)

A solution of 2-chloromethyl-1-methylimidazole hydrochloride (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide, is treated with sodium or potassium cyanide (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(1-methylimidazol-2-yl)acetonitrile.

Reactivity of the Nitrile Group

The nitrile group in 2-(1-methylimidazol-2-yl)acetonitrile is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methylimidazol-2-yl)acetic acid. This transformation is a key step in the synthesis of various derivatives.

Experimental Protocol: Acid-Catalyzed Hydrolysis

2-(1-Methylimidazol-2-yl)acetonitrile is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide, sodium bicarbonate) to precipitate the carboxylic acid. The product is then collected by filtration, washed with cold water, and dried.

Experimental Protocol: Base-Catalyzed Hydrolysis

2-(1-Methylimidazol-2-yl)acetonitrile is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux for several hours. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate 2-(1-methylimidazol-2-yl)acetic acid. The product is collected by filtration, washed with water, and dried.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Acid Hydrolysis | HCl (aq), reflux | 2-(1-methylimidazol-2-yl)acetic acid | Not specified | General knowledge |

| Base Hydrolysis | NaOH (aq), reflux | 2-(1-methylimidazol-2-yl)acetic acid | Not specified | General knowledge |

Reduction to Amine

The reduction of the nitrile group provides access to the corresponding primary amine, 2-(1-methylimidazol-2-yl)ethanamine, a valuable building block for the synthesis of pharmaceuticals and other functional molecules.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

To a stirred suspension of lithium aluminum hydride (excess, e.g., 2-4 equivalents) in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a solution of 2-(1-methylimidazol-2-yl)acetonitrile in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. After completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the desired amine.

Experimental Protocol: Catalytic Hydrogenation

2-(1-Methylimidazol-2-yl)acetonitrile is dissolved in a suitable solvent (e.g., methanol, ethanol) containing a catalyst, such as Raney nickel or palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus. The reaction is stirred at room temperature or elevated temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield 2-(1-methylimidazol-2-yl)ethanamine.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-(1-methylimidazol-2-yl)ethanamine | Not specified | General knowledge |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, solvent | 2-(1-methylimidazol-2-yl)ethanamine | Not specified | General knowledge |

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For instance, reaction with azides can lead to the formation of tetrazoles.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

2-(1-Methylimidazol-2-yl)acetonitrile is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃) and an ammonium salt (e.g., ammonium chloride) are added, and the mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the tetrazole product. The solid is collected by filtration, washed with water, and dried.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, 100-120 °C | 5-(1-methylimidazol-2-ylmethyl)-1H-tetrazole | Not specified | General knowledge |

Reactivity of the Active Methylene Group

The methylene group (CH₂) adjacent to the nitrile and the imidazole ring is activated by both electron-withdrawing groups, making the protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a base to form α,β-unsaturated nitriles. A study on the condensation of a close analog, (1-methyl/1H-benzimidazol-2-yl)acetonitrile, with aromatic aldehydes using NaOH as a base under solvent-free conditions has been reported, affording the corresponding acrylonitriles.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

A mixture of 2-(1-methylimidazol-2-yl)acetonitrile (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine, sodium hydroxide) is stirred, either in a solvent like ethanol or under solvent-free conditions, at room temperature or with gentle heating. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration if it precipitates, or by extraction after quenching with water. The crude product can be purified by recrystallization or column chromatography.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Knoevenagel Condensation | Aromatic aldehyde, NaOH, solvent-free | 2-(1-methylimidazol-2-yl)-3-arylacrylonitrile | Not specified | Based on analog |

Signaling Pathways and Experimental Workflows

The derivatives of 2-(1-methylimidazol-2-yl)acetonitrile are of interest in drug discovery. While specific signaling pathways for the parent compound are not extensively documented, its derivatives could potentially interact with various biological targets. The following diagrams illustrate general experimental workflows for synthesizing and evaluating such compounds.

Caption: Synthetic pathways from 2-(1-methylimidazol-2-yl)acetonitrile.

Caption: Reactivity sites of 2-(1-methylimidazol-2-yl)acetonitrile.

Conclusion

2-(1-Methylimidazol-2-yl)acetonitrile is a highly versatile molecule with a rich reactivity profile centered around its nitrile and active methylene groups. The transformations detailed in this guide, including hydrolysis, reduction, cycloaddition, and Knoevenagel condensation, provide access to a wide array of functionalized imidazole derivatives. The provided experimental protocols and data serve as a foundational resource for chemists in academia and industry, enabling the exploration of new chemical space and the development of novel compounds with potential applications in drug discovery and materials science. Further investigation into the quantitative aspects and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this valuable building block.

(1-Methyl-1H-imidazol-2-yl)acetonitrile: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1-Methyl-1H-imidazol-2-yl)acetonitrile has emerged as a significant heterocyclic building block in medicinal chemistry, primarily due to its utility in the synthesis of potent kinase inhibitors and other biologically active molecules. The inherent features of the 1-methyl-imidazole moiety, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for engaging with the active sites of various enzymes. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, supplemented with detailed experimental protocols and visual representations of relevant biological pathways.

Synthesis of the Core Building Block

The synthesis of this compound can be achieved through a multi-step process commencing with the methylation of imidazole, followed by a regioselective functionalization at the C2 position. A plausible and well-precedented synthetic strategy involves the lithiation of 1-methylimidazole.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Methylimidazole

1-Methylimidazole can be prepared via the acid-catalyzed methylation of imidazole using methanol or through the Radziszewski reaction involving glyoxal, formaldehyde, ammonia, and methylamine. A common laboratory-scale synthesis involves the deprotonation of imidazole followed by methylation.

-

Materials: Imidazole, Sodium Hydride (NaH) or other suitable base, Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of imidazole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation, forming the sodium salt of imidazole.

-

The mixture is then cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched by the careful addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylimidazole.

-

Step 2: Synthesis of this compound

This step involves the regioselective deprotonation of 1-methylimidazole at the C2 position, followed by quenching with a suitable cyanomethylating agent. The C2 proton of 1-methylimidazole is the most acidic, allowing for selective lithiation.[1]

-

Materials: 1-Methylimidazole, n-Butyllithium (n-BuLi) in hexanes, Chloroacetonitrile (ClCH₂CN) or Bromoacetonitrile (BrCH₂CN), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

A solution of 1-methylimidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at this temperature for 1-2 hours to ensure complete formation of 2-lithio-1-methylimidazole.[2]

-

A solution of chloroacetonitrile or bromoacetonitrile (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, with a significant focus on kinase inhibitors. The nitrile group can be subjected to a variety of chemical transformations, while the 1-methyl-imidazole moiety often serves as a key pharmacophore for interaction with the kinase hinge region.

Knoevenagel Condensation

The active methylene group in this compound can participate in Knoevenagel condensation reactions with various aldehydes to introduce further diversity and build more complex molecular architectures. A similar reaction has been reported for the analogous (1-methyl/1H-benzimidazol-2-yl)-acetonitrile.

-

Materials: this compound, Aromatic aldehyde, Sodium Hydroxide (NaOH) or other suitable base, Ethanol (optional).

-

Procedure:

-

A mixture of this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and powdered sodium hydroxide (catalytic amount) is ground together in a mortar and pestle at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

Alternatively, the reactants can be refluxed in a solvent such as ethanol with a catalytic amount of a base like piperidine.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography.

-

Role in Kinase Inhibitor Scaffolds

The 1-methyl-imidazole motif is a recurring feature in a number of potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. Although not always synthesized directly from this compound, the prevalence of this moiety underscores its importance in achieving high affinity and selectivity. For instance, a series of 1-methyl-1H-imidazole derivatives have been developed as potent Jak2 inhibitors.[3][4] These compounds are designed to interact with the hinge region of the kinase, a critical element for ATP binding.

The general workflow for the discovery of such inhibitors often involves structure-based design, chemical synthesis, and biological evaluation.

Workflow for Kinase Inhibitor Discovery.

Quantitative Data of Related Kinase Inhibitors

| Compound | Structure | Jak2 IC₅₀ (μM) |

| 19a | N-(cyanomethyl)-4-(4-methylpiperazin-1-yl)-2-(1-methyl-1H-imidazol-4-yl)benzamide | 0.003 |

| 26 | 4-(4-methylpiperazin-1-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)benzamide | 0.12 |

| AZD1480 | N-tert-butyl-3-(5-methyl-2-(4-(2-morpholinoethoxy)phenylamino)pyrimidin-4-yl)benzenesulfonamide | 0.002 |

Note: The structures provided are simplified representations for illustrative purposes.

Signaling Pathway Inhibition: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. JAK2 is a key component of this pathway, and its inhibition is a validated therapeutic strategy.

Inhibitors containing the 1-methyl-imidazole moiety can effectively block the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the signaling cascade can lead to the inhibition of tumor growth.

Inhibition of the JAK/STAT Pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a scaffold that is frequently incorporated into potent kinase inhibitors. The ability of the 1-methyl-imidazole moiety to interact with key residues in the ATP-binding site of kinases like JAK2 highlights its importance in the design of targeted therapeutics. Further exploration of the chemical space accessible from this compound is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. US20070293679A1 - Diastereoselective Addition of Lithiated N-Methylimidazole on Sulfinimines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and First Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and physicochemical characterization of the title compound and its key intermediate.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a prominent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The introduction of a cyanomethyl group at the 2-position of the 1-methylimidazole core offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. While the discovery of this specific molecule is not widely documented in the context of a major breakthrough, its first synthesis has been reported in the chemical literature, providing a basis for its further exploration.

Synthetic Pathway

The first reported synthesis of this compound is achieved through a two-step process. The pathway commences with the preparation of the key intermediate, 2-(chloromethyl)-1-methyl-1H-imidazole, which is subsequently converted to the target compound via a nucleophilic substitution reaction with a cyanide salt.

The logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Step 1: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole

The synthesis of the chloromethyl intermediate can be achieved from 2-(hydroxymethyl)-1-methyl-1H-imidazole. A common method for this transformation is the use of thionyl chloride.

Materials:

-

2-(Hydroxymethyl)-1-methyl-1H-imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (CHCl₃)

-

Anhydrous diethyl ether

Procedure:

-

A slurry of 2-(hydroxymethyl)-1-methyl-1H-imidazole hydrochloride (1 equivalent) in anhydrous chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Thionyl chloride (2 equivalents) dissolved in anhydrous chloroform is added dropwise to the stirred slurry at room temperature.

-

The reaction mixture is stirred at room temperature for several hours, during which the solid starting material dissolves.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The solid residue is redissolved in a minimal amount of fresh chloroform, and the solution is filtered.

-

Anhydrous diethyl ether is added to the filtrate until the solution becomes cloudy, and the mixture is then chilled to induce crystallization.

-

The precipitated white crystals of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride are collected by filtration.

Step 2: Synthesis of this compound

The final product is synthesized via a nucleophilic substitution reaction using the chlorinated intermediate.

Materials:

-

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

-

Sodium cyanide (NaCN)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (1 equivalent) is dissolved in N,N-dimethylformamide (DMF).

-

Sodium cyanide (a slight excess, e.g., 1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to 45°C and stirred for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the available quantitative data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-(Hydroxymethyl)-1-methyl-1H-imidazole | C₅H₈N₂O | 112.13 | Crystalline powder |

| 2-(Chloromethyl)-1-methyl-1H-imidazole HCl | C₅H₈Cl₂N₂ | 167.04 | Crystalline solid |

| This compound | C₆H₇N₃ | 121.14 | Not specified |

Table 1: Physical Properties of Key Compounds

| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyanation of 2-(chloromethyl)-1-methyl-1H-imidazole HCl to this compound[1] | 2-(chloromethyl)-1-methyl-1H-imidazole HCl, Sodium cyanide | DMF | 45 | 4 | 87 |

Table 2: Reaction Parameters and Yield

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. This can be visualized as a simple linear pathway where each step sets up the subsequent reaction.

Conclusion

This technical guide has outlined the discovery and first synthesis of this compound. The provided two-step synthetic route, involving the chlorination of a hydroxymethyl precursor followed by cyanation, represents a practical approach to obtaining this valuable imidazole derivative. The detailed experimental protocols and compiled data serve as a foundational resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling further investigation and utilization of this compound in the synthesis of novel bioactive molecules. Further experimental work is required to fully characterize the final product with comprehensive spectroscopic data.

References

Theoretical and Computational Vistas of (1-Methyl-1H-imidazol-2-yl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-imidazol-2-yl)acetonitrile, a substituted imidazole, represents a molecule of significant interest within medicinal chemistry and materials science due to the versatile reactivity of the imidazole core and the nitrile functional group. This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound, alongside available experimental data. While specific experimental and computational studies on this compound are not extensively available in peer-reviewed literature, this guide extrapolates from established methodologies for similar imidazole derivatives to present a robust framework for its synthesis, characterization, and in silico analysis. This document is intended to serve as a foundational resource for researchers engaged in the study and application of novel imidazole-based compounds.

Introduction

The imidazole ring is a cornerstone of numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold in drug design. The introduction of a methyl group at the N1 position and an acetonitrile group at the C2 position of the imidazole ring, as in this compound, offers intriguing possibilities for creating novel molecular architectures with tailored biological and material properties. The acetonitrile moiety, in particular, can serve as a versatile synthetic handle for further molecular elaboration.

This guide delves into the theoretical underpinnings of the molecular structure and reactivity of this compound through computational modeling. Furthermore, it outlines generalized experimental protocols for its synthesis and characterization based on established chemical principles for analogous compounds.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. These properties are crucial for its identification and for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| CAS Number | 3984-53-0 | [1] |

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Theoretical Studies and Computational Modeling

While specific computational studies for this compound are not readily found in the literature, Density Functional Theory (DFT) is the standard method for such investigations. A typical computational workflow is outlined below.

Caption: A general workflow for the computational analysis of imidazole derivatives.

Geometric Parameters

DFT calculations would provide optimized bond lengths and angles. For context, Table 2 presents typical bond lengths for the imidazole ring.

| Bond | Typical Length (Å) |

| N1-C2 | 1.33 - 1.38 |

| C2-N3 | 1.33 - 1.38 |

| N3-C4 | 1.37 - 1.41 |

| C4-C5 | 1.35 - 1.38 |

| C5-N1 | 1.37 - 1.41 |

Vibrational Frequencies

Calculated vibrational frequencies are crucial for interpreting experimental IR spectra. Table 3 lists characteristic vibrational modes for related molecules.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H stretch (imidazole ring) | 3100 - 3150 |

| C-H stretch (methyl group) | 2900 - 3000 |

| C≡N stretch (nitrile) | 2240 - 2260 |

| C=N stretch (imidazole ring) | 1500 - 1600 |

| C-N stretch (imidazole ring) | 1300 - 1400 |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates chemical stability and reactivity. For imidazole derivatives, this gap is typically in the range of 4-6 eV. A Molecular Electrostatic Potential (MEP) map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms of the imidazole ring are expected to be electron-rich, while the hydrogen atoms are electron-poor.

Experimental Protocols

Synthesis

A plausible synthesis for this compound involves the nucleophilic substitution of a suitable leaving group on a methyl-imidazole precursor with a cyanide salt.

Caption: A plausible synthetic route for this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, add sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to a moderately elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized compound would be confirmed by standard spectroscopic methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons, and the protons on the imidazole ring. The chemical shifts would be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the imidazole ring, the methyl carbon, and the methylene carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) (Based on typical values for similar structures)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole Ring Hs | 6.8 - 7.5 | 115 - 145 |

| Methylene (-CH₂-) | 3.8 - 4.5 | 15 - 25 |

| Methyl (-CH₃) | 3.5 - 4.0 | 30 - 40 |

| Nitrile (-C≡N) | - | 115 - 120 |

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups. A strong, sharp absorption band between 2240 and 2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (121.14 g/mol ).

Applications in Drug Development

The imidazole scaffold is a common feature in many approved drugs due to its ability to mimic the histidine residue in protein binding sites and its favorable pharmacokinetic properties. The presence of the nitrile group in this compound makes it an attractive starting material for the synthesis of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate other heterocyclic systems. These transformations open up avenues for the creation of libraries of novel compounds for screening against various biological targets.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While detailed experimental and computational data for this specific compound are sparse in the current literature, this guide provides a robust framework for its study based on established principles and data from analogous compounds. The theoretical and experimental protocols outlined herein should serve as a valuable resource for researchers aiming to synthesize, characterize, and computationally model this and other novel imidazole derivatives for applications in drug discovery and materials science. Further research is warranted to fully elucidate the specific properties and potential applications of this intriguing molecule.

References

Safety data sheet (SDS) and handling precautions for (1-Methyl-1H-imidazol-2-yl)acetonitrile

An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)acetonitrile: Safety, Handling, and Experimental Considerations

This guide provides comprehensive safety data and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the compound's properties and associated hazards.

Compound Identification and Properties

This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2] Its structural details and physical properties are summarized below.

| Identifier | Value |

| Chemical Name | 2-(1-Methyl-1H-Imidazol-2-Yl)Acetonitrile |

| CAS Number | 3984-53-0 |

| Molecular Formula | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol [3] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available |

| Purity | Min. 95%[1] |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Hazard Identification and Safety Precautions

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] Adherence to safety protocols is crucial to minimize risk.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

A logical relationship of these hazards is illustrated in the diagram below.

Caption: GHS Hazard Overview.

Handling and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Always handle in a well-ventilated area, preferably under a chemical fume hood.[4][5] Avoid the formation of dust and aerosols.[3][4][5] Use non-sparking tools and take measures to prevent electrostatic discharge.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5] Avoid contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly before breaks and after handling.[3][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]

Emergency Procedures

In case of exposure or emergency, follow these first-aid measures and response protocols.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3][4][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6] |

Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4] |

| Firefighter Protection | Wear a self-contained breathing apparatus for firefighting if necessary.[3][4] |

| Accidental Release | Evacuate personnel to a safe area.[3][4] Ensure adequate ventilation.[3][4] Remove all sources of ignition.[4] Use personal protective equipment.[3] Prevent the chemical from entering drains.[3][4] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[3][4] |

Exposure Controls and Personal Protection

To minimize exposure, the following engineering controls and personal protective equipment (PPE) should be used.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][5][6] |

| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear appropriate protective clothing to prevent skin exposure.[4][5] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[3] |

Experimental Protocols and Safe Workflow

While specific experimental protocols will vary, a general workflow for handling this compound in a research setting should prioritize safety at every step. The following diagram outlines a standard, safe experimental workflow.

Caption: Safe Experimental Workflow.

General Experimental Handling Example (Based on Synthesis of Related Compounds)

The following provides a generalized methodology for handling this compound in a synthetic procedure, adapted from protocols for similar chemicals.[2]

-

Reaction Setup: In a well-ventilated fume hood, add the required amount of this compound to the reaction vessel containing a suitable solvent.

-

Reagent Addition: Add other reactants to the mixture under controlled conditions (e.g., dropwise, in batches).

-

Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Work-up/Quenching: Upon completion, carefully quench the reaction by adding an appropriate reagent (e.g., water or a saturated ammonium chloride solution).[2]

-